
6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound features a benzodioxan ring system substituted with chloro and diphenyl groups, making it an interesting subject for various chemical and pharmaceutical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzodioxan ring through a cyclization reaction, followed by the introduction of the chloro and diphenyl groups via electrophilic aromatic substitution reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid: Similar structure but lacks the methyl ester group.
6-Chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid methyl ester: Contains a benzothiazine ring instead of benzodioxan.
Diphenyl-benzo[1,3]dioxole-4-carboxylic acid: Similar core structure with different substituents.
Uniqueness
6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid methyl ester is unique due to its specific combination of chloro and diphenyl groups on the benzodioxan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
71980-70-6 |
|---|---|
分子式 |
C22H17ClO4 |
分子量 |
380.8 g/mol |
IUPAC 名称 |
methyl 6-chloro-4,4-diphenyl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C22H17ClO4/c1-25-20(24)21-26-19-13-12-17(23)14-18(19)22(27-21,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,21H,1H3 |
InChI 键 |
YXIZLTCMUGZNSB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1OC2=C(C=C(C=C2)Cl)C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


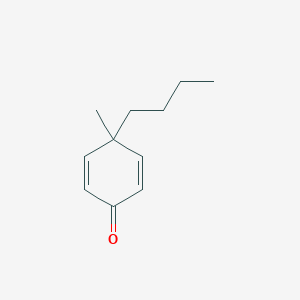
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
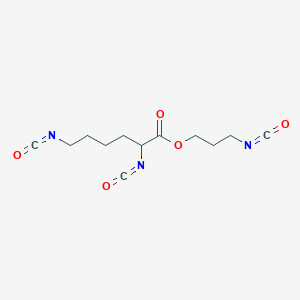


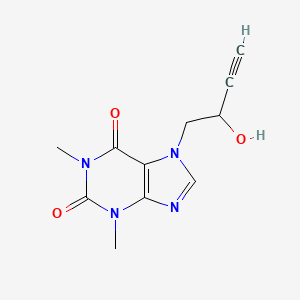

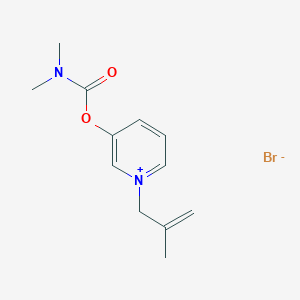
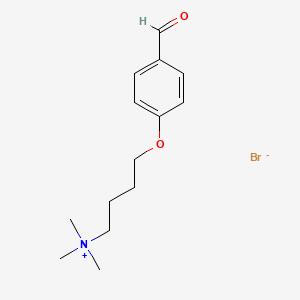
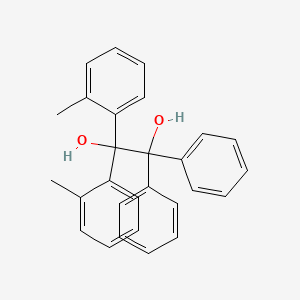
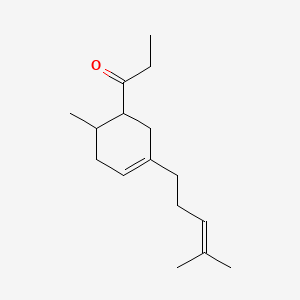
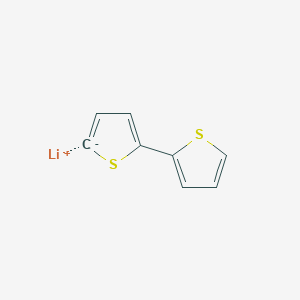
![2-methyl-N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1-phenylpropan-2-amine;oxalic acid](/img/structure/B14471282.png)

